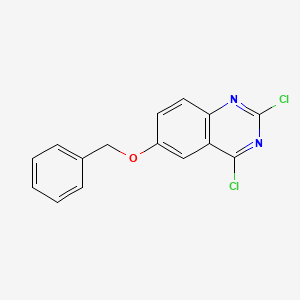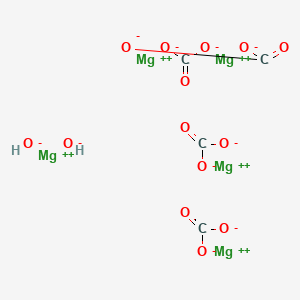
Magnesium tetrakis(carbonate) dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium tetrakis(carbonate) dihydroxide, also known as magnesium carbonate hydroxide tetrahydrate, is an inorganic compound with the chemical formula Mg5(CO3)4(OH)2·4H2O. This compound is a white powder that is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium tetrakis(carbonate) dihydroxide can be synthesized through a hydrothermal method. This involves reacting magnesium salts, such as magnesium chloride, with sodium carbonate in an aqueous solution. The reaction typically occurs under controlled pH conditions, often using ammonia to maintain the desired pH level. The resulting product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with carbon dioxide under high pressure and temperature. This process ensures the formation of the desired carbonate and hydroxide structure, which is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium tetrakis(carbonate) dihydroxide undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.
Hydration and Dehydration: It can absorb or release water molecules depending on the environmental conditions.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Temperature: Decomposition typically occurs at temperatures above 350°C.
Major Products Formed
- Magnesium Oxide (MgO)
- Carbon Dioxide (CO2)
- Water (H2O)
- Magnesium Salts (e.g., MgCl2, MgSO4)
Scientific Research Applications
Magnesium tetrakis(carbonate) dihydroxide has a wide range of applications in scientific research, including:
- Chemistry : Used as a precursor for the synthesis of other magnesium compounds and as a catalyst in various chemical reactions .
- Biology : Investigated for its potential use in drug delivery systems and as a biomaterial for bone regeneration .
- Medicine : Studied for its antacid properties and potential use in treating gastrointestinal disorders .
- Industry : Utilized as a flame retardant, filler in polymers, and in the production of refractory materials .
Mechanism of Action
The mechanism of action of magnesium tetrakis(carbonate) dihydroxide involves its ability to neutralize acids and release carbon dioxide. In biological systems, it can interact with cellular components, promoting mineralization and providing structural support in bone tissue. Its flame retardant properties are attributed to the release of water and carbon dioxide upon heating, which helps to cool and dilute flammable gases .
Comparison with Similar Compounds
Similar Compounds
- Magnesium Carbonate (MgCO3)
- Magnesium Hydroxide (Mg(OH)2)
- Magnesium Oxide (MgO)
- Magnesium Sulfate (MgSO4)
Uniqueness
Magnesium tetrakis(carbonate) dihydroxide is unique due to its combined carbonate and hydroxide structure, which imparts both basic and buffering properties. This makes it particularly useful in applications requiring acid neutralization and stabilization. Additionally, its hydrated form provides enhanced thermal stability and flame retardant properties compared to other magnesium compounds .
Properties
Molecular Formula |
C4H2Mg5O14 |
|---|---|
Molecular Weight |
395.58 g/mol |
IUPAC Name |
pentamagnesium;tetracarbonate;dihydroxide |
InChI |
InChI=1S/4CH2O3.5Mg.2H2O/c4*2-1(3)4;;;;;;;/h4*(H2,2,3,4);;;;;;2*1H2/q;;;;5*+2;;/p-10 |
InChI Key |
SHYZNAKWIGGTLZ-UHFFFAOYSA-D |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)
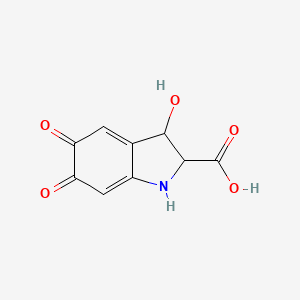
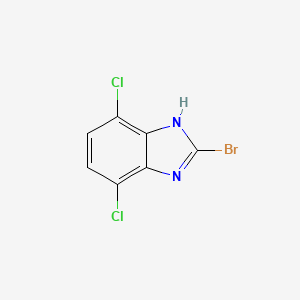
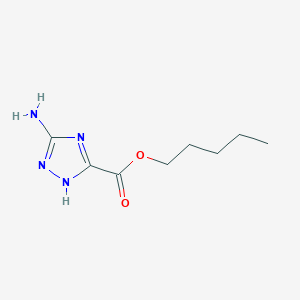
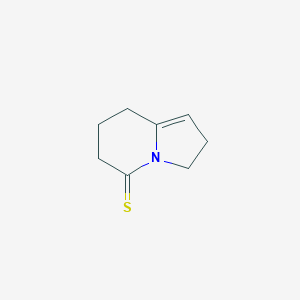
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)

